

High-Purity 5-Bromoquinolin-8-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromoquinolin-8-ol**

Cat. No.: **B075139**

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of high-purity **5-Bromoquinolin-8-ol**, a versatile heterocyclic compound with significant applications in scientific research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering comprehensive information on commercial suppliers, key experimental protocols, and its role in modulating critical signaling pathways.

Commercial Availability and Specifications

High-purity **5-Bromoquinolin-8-ol** is available from a range of commercial suppliers, catering to various research and development needs. The purity and specifications can vary between suppliers and grades. Below is a comparative summary of offerings from prominent vendors. Researchers are advised to request lot-specific certificates of analysis (CoA) for the most accurate information.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Notes
Benchchem	5-Bromoquinolin-8-ol	1198-14-7	C ₉ H ₆ BrNO	224.05	High-Purity	For research use only. [1]
TCI America (via Fisher Scientific)	5-Bromo-8-hydroxyquinoline	1198-14-7	C ₉ H ₆ BrNO	224.06	≥96.0% (GC)	Crystalline Powder. [2]
Sigma-Aldrich	5-Bromoquinoline	4964-71-0	C ₉ H ₆ BrN	208.05	97%	Related compound, not the 8-ol derivative.
Santa Cruz Biotechnology	5-Bromo-8-hydroxyquinoline	1198-14-7	C ₉ H ₆ BrNO	224.06	Not specified	For research use only. [3]
ChemicalBook Suppliers (various)	5-bromoquinolin-8-ol / 5-Bromo-8-quinolinol	1198-14-7	C ₉ H ₆ BrNO	224.05	Typically 99%	Purity may vary; direct inquiry recommended. [4]
ChemBK Suppliers (various)	5-bromoquinolin-8-ol	1198-14-7	C ₉ H ₆ BrNO	224.05	Not specified	Physical properties listed.

Mechanism of Action and Role in Signaling Pathways

5-Bromoquinolin-8-ol is a derivative of 8-hydroxyquinoline, a well-known metal chelator with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[\[5\]](#) Its mechanisms of action are often attributed to its ability to chelate metal ions essential for cellular processes and to modulate various signaling pathways.[\[1\]\[5\]](#)

A significant area of investigation is the role of quinoline derivatives as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.^[6] The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory disorders.^[6]

It is proposed that 8-hydroxyquinoline and its derivatives, such as **5-Bromoquinolin-8-ol**, can suppress the activation of NF-κB.^[5] While the precise mechanism for **5-Bromoquinolin-8-ol** is still under investigation, studies on similar quinoline compounds suggest that they may interfere with the nuclear translocation of NF-κB or inhibit the DNA-binding activity of the p65 subunit.^[6]
^[7]

Below is a diagram illustrating a plausible mechanism of action for **5-Bromoquinolin-8-ol** in the canonical NF-κB signaling pathway.

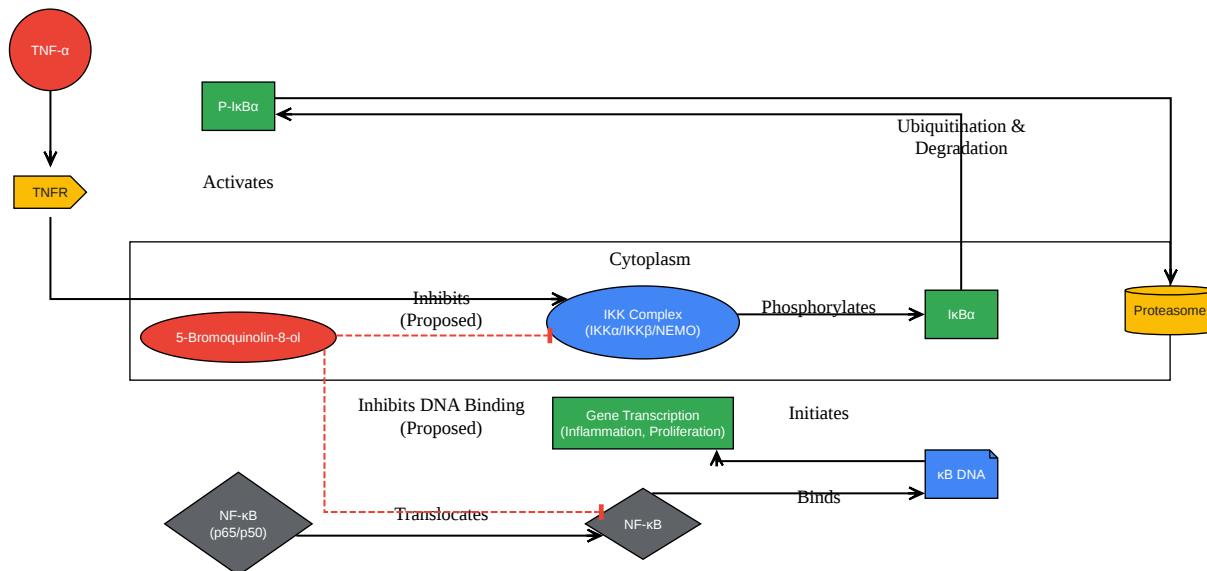

[Click to download full resolution via product page](#)

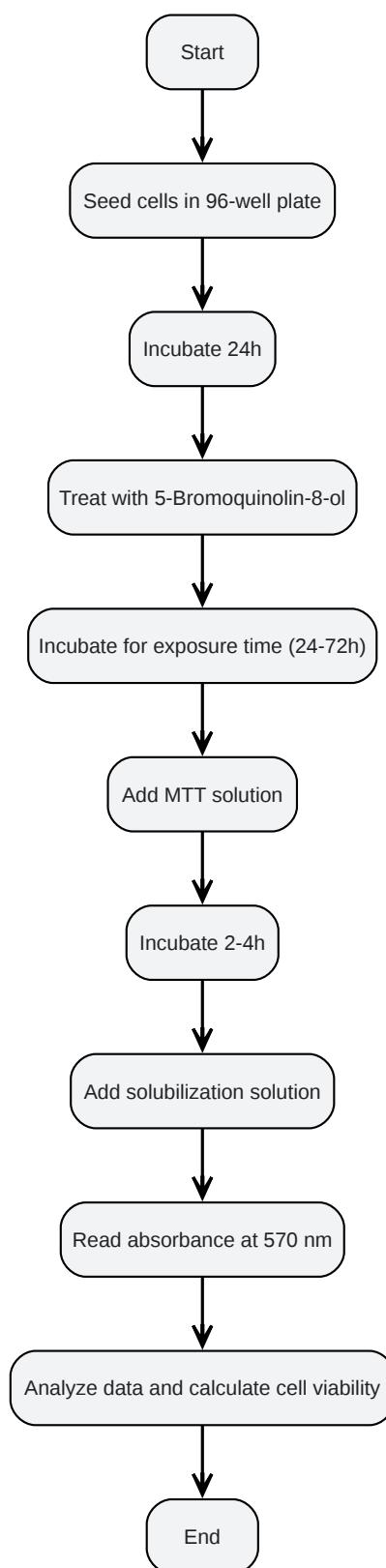
Figure 1. Proposed mechanism of **5-Bromoquinolin-8-ol** in the NF-κB signaling pathway.

Key Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the biological activity of compounds like **5-Bromoquinolin-8-ol**. These should be optimized for specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the effect of **5-Bromoquinolin-8-ol** on cell viability.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)


Materials:

- Target cell line (e.g., cancer cell line)
- Complete cell culture medium
- **5-Bromoquinolin-8-ol** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete medium and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of **5-Bromoquinolin-8-ol** in culture medium. Remove the old medium from the wells and add 100 μ L of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Solubilization: Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
- Data Analysis: Calculate cell viability as a percentage of the untreated control.

[Click to download full resolution via product page](#)

Figure 2. MTT Cell Viability Assay Workflow.

NF-κB Reporter Assay

This protocol utilizes a cell line engineered with an NF-κB-responsive luciferase reporter to quantify the inhibitory effect of **5-Bromoquinolin-8-ol** on pathway activation.[13][14][15][16]

Materials:

- HEK293 or HeLa cell line stably expressing an NF-κB-luciferase reporter
- Complete cell culture medium
- **5-Bromoquinolin-8-ol** stock solution (in DMSO)
- NF-κB activator (e.g., TNF-α)
- Luciferase assay reagent
- 96-well white, clear-bottom cell culture plates
- Luminometer

Procedure:

- Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at an appropriate density and incubate overnight.
- Compound Pre-treatment: Pre-treat the cells with various concentrations of **5-Bromoquinolin-8-ol** for 1-2 hours.
- NF-κB Activation: Stimulate the cells with an EC₅₀ concentration of an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-24 hours. Include wells with activator alone (positive control), and untreated cells (negative control).
- Cell Lysis and Luciferase Reaction: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
- Data Acquisition: Measure the luminescence using a plate-reading luminometer.

- Data Analysis: Normalize the luminescence signals to a control and calculate the percent inhibition of NF-κB activity.

IKK β Kinase Assay

This in vitro assay measures the direct inhibitory effect of **5-Bromoquinolin-8-ol** on I κ B kinase β (IKK β), a key enzyme in the NF-κB pathway.[17][18][19][20]

Materials:

- Recombinant human IKK β enzyme
- IKK substrate peptide (e.g., IKKtide)
- ATP
- Kinase assay buffer
- **5-Bromoquinolin-8-ol** stock solution (in DMSO)
- ADP-Glo™ Kinase Assay kit (or similar detection system)
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Reagent Preparation: Prepare serial dilutions of **5-Bromoquinolin-8-ol**. Prepare a master mix containing the IKK β enzyme and substrate peptide in the kinase buffer.
- Assay Setup: Add the diluted inhibitor or DMSO (control) to the wells of a 384-well plate.
- Kinase Reaction Initiation: Add the enzyme/substrate master mix to the wells, followed by the addition of ATP to start the reaction.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

- Signal Generation: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's protocol.
- Data Acquisition: Measure the luminescence signal.
- Data Analysis: Calculate the percent inhibition of IKK β activity and determine the IC₅₀ value.

This technical guide provides a foundational understanding of high-purity **5-Bromoquinolin-8-ol** for research and drug development applications. For further details on specific applications and handling, please refer to the supplier's documentation and the cited literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]
- 2. 5-Bromo-8-hydroxyquinoline 96.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. scbt.com [scbt.com]
- 4. 5-bromoquinolin-8-ol | 1198-14-7 [chemicalbook.com]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. atcc.org [atcc.org]
- 12. protocols.io [protocols.io]

- 13. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKK ϵ - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [High-Purity 5-Bromoquinolin-8-ol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075139#commercial-suppliers-of-high-purity-5-bromoquinolin-8-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com